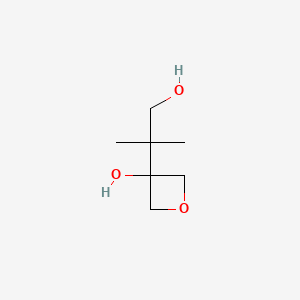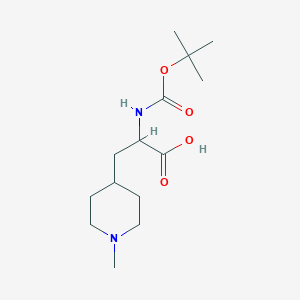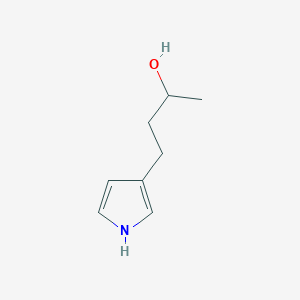
4-(1H-pyrrol-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-pyrrol-3-yl)butan-2-ol is a chemical compound that features a pyrrole ring attached to a butanol chain Pyrrole is a five-membered heterocyclic aromatic organic compound, which is a fundamental structural unit in many naturally occurring biological agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . Another method is the Hantzsch pyrrole synthesis, which involves the reaction of α-halocarbonyl compounds with β-keto esters and ammonia .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions . Additionally, the use of ionic liquids can facilitate regioselective N-substitution of pyrrole with various electrophiles .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-pyrrol-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrrole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrrole derivatives.
Scientific Research Applications
4-(1H-pyrrol-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1H-pyrrol-3-ol: A similar compound with a hydroxyl group directly attached to the pyrrole ring.
1H-pyrrol-3-ylmethanol: Another compound with a hydroxyl group attached to a methylene group linked to the pyrrole ring.
Uniqueness: 4-(1H-pyrrol-3-yl)butan-2-ol is unique due to the presence of the butanol chain, which provides additional flexibility and reactivity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(1H-pyrrol-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NO/c1-7(10)2-3-8-4-5-9-6-8/h4-7,9-10H,2-3H2,1H3 |
InChI Key |
XFCLSJCOFDPILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


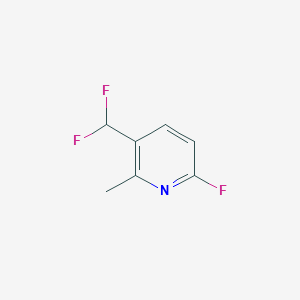
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)

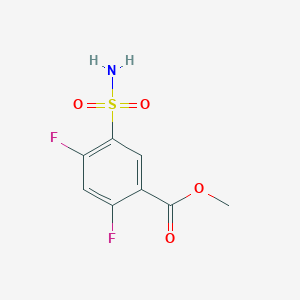
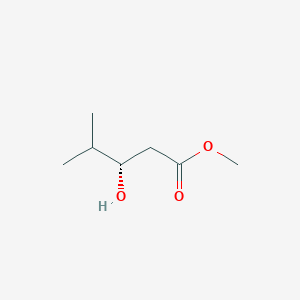

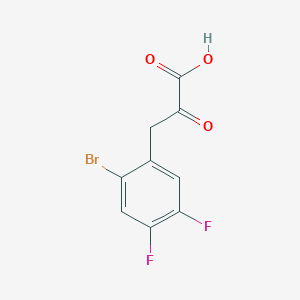



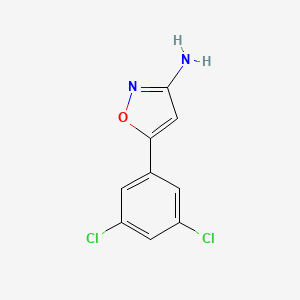
aminehydrochloride](/img/structure/B13613054.png)
